N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide

Description

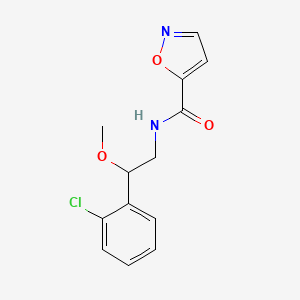

N-(2-(2-Chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide is a synthetic isoxazole derivative featuring a 2-chlorophenyl group, a methoxyethyl chain, and a carboxamide moiety. The 2-chlorophenyl group enhances lipophilicity and may influence binding affinity to biological targets, while the methoxyethyl substituent could modulate solubility and metabolic stability .

Properties

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-18-12(9-4-2-3-5-10(9)14)8-15-13(17)11-6-7-16-19-11/h2-7,12H,8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHSNFCGPPRGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=NO1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide typically involves the reaction of 2-chlorobenzylamine with 2-methoxyethyl isocyanate, followed by cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, including antiviral and anti-inflammatory properties.

Industry: Utilized in the development of new pesticides and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its observed biological effects. For example, its insecticidal activity is attributed to its ability to disrupt the normal functioning of the nervous system in insects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Isoxazole Carboxamides

The compound shares structural similarities with several isoxazole carboxamide derivatives. Key comparisons include:

Structural Confirmation Techniques

- Single-crystal X-ray analysis (used in for a hydrazinecarboxamide derivative) is critical for confirming stereochemistry in analogues with imine functionalities. However, the target compound’s structure may rely on NMR and mass spectrometry due to its less rigid backbone .

Biological Activity

N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article synthesizes findings from diverse research studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and methoxyethyl substituents plays a crucial role in modulating its biological properties. The molecular structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoxazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

- Cell Line Studies :

- The compound exhibited potent activity against several cancer cell lines such as HepG2 (liver), HeLa (cervical), and MCF-7 (breast) with IC50 values indicating effective inhibition of cell growth. For instance, one study reported IC50 values below 18 µM against these lines, suggesting that it could serve as a promising anticancer agent compared to traditional chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Comparison Agent |

|---|---|---|

| HepG2 | < 18 | Doxorubicin |

| HeLa | < 18 | Doxorubicin |

| MCF-7 | < 18 | Doxorubicin |

- Mechanism of Action :

Antioxidant Activity

The antioxidant potential of this compound has also been assessed using assays such as the DPPH assay. While some derivatives showed moderate antioxidant activity, the specific performance of this compound in scavenging free radicals remains an area for further investigation .

Case Studies and Research Findings

Several studies have synthesized and evaluated various isoxazole derivatives, providing insights into their biological activities:

- Study 1 : A series of phenyl-isoxazole-carboxamide derivatives were synthesized and tested against multiple cancer cell lines. This study found that compounds with similar structures exhibited moderate to potent antiproliferative activities with low IC50 values .

- Study 2 : Research focused on the synthesis of novel isoxazole derivatives demonstrated significant cytotoxicity against liver and breast cancer cell lines. The findings suggested that specific substitutions on the isoxazole ring could enhance anticancer efficacy .

Future Directions

The promising biological activities exhibited by this compound warrant further exploration. Future research should focus on:

- In Vivo Studies : To validate the anticancer effects observed in vitro and assess pharmacokinetics.

- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological activity.

- Structural Modifications : To optimize efficacy and reduce potential toxicity by exploring different substituents on the isoxazole ring.

Q & A

Q. What are the common synthetic routes for N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide?

The compound can be synthesized via carbaldoxime coupling reactions, a method validated for structurally similar isoxazole carboxamides. For example, analogous compounds are prepared by reacting acetylated glucopyranosyl intermediates with substituted carbaldoximes under controlled conditions (e.g., reflux in ethanol with catalytic acid). Yields typically range from 24% to 52%, depending on substituent steric effects and reaction optimization . Key steps include:

- Carbaldoxime preparation : Reacting nitriles with hydroxylamine hydrochloride.

- Cyclization : Heating with acetylated intermediates to form the isoxazole ring.

- Purification : Column chromatography or recrystallization for isolation.

Q. How can spectroscopic methods (NMR, 13C NMR) be used to confirm the structure of this compound?

Structural confirmation relies on detailed NMR analysis. For example:

- 1H NMR : Peaks between δ 6.8–8.2 ppm indicate aromatic protons from the 2-chlorophenyl group. Methoxy protons (OCH3) appear as a singlet near δ 3.3–3.5 ppm.

- 13C NMR : The isoxazole carbonyl carbon resonates near δ 160–165 ppm, while the carboxamide carbonyl appears at δ 168–172 ppm. Discrepancies between calculated and observed data should be resolved via DEPT-135 or HSQC experiments to assign quaternary carbons .

Q. What safety precautions are critical when handling this compound in the laboratory?

Based on structurally related carboxamides:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation (H335) .

- Storage : Keep in a cool, dry place away from ignition sources, as decomposition may release toxic fumes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from overlapping signals or impurities. Methodological approaches include:

- 2D NMR techniques : Use COSY to correlate adjacent protons and HMBC to identify long-range carbon-proton couplings, especially for distinguishing isoxazole and aromatic ring signals .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]+ or [M+Na]+ peaks) to rule out byproducts .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in solvents like DMSO/water mixtures and analyze space group symmetry .

Q. What strategies improve low reaction yields in the synthesis of this compound?

Low yields (e.g., 24% in analogous syntheses) may stem from steric hindrance or side reactions. Optimization strategies:

Q. How does the crystal structure of related compounds inform bioactivity studies?

Q. How can pharmacological assays be designed for this compound based on structural analogs?

Analogous compounds (e.g., atherosclerosis-targeted molecules) provide assay frameworks:

- In vitro enzyme inhibition : Test against COX-2 or PDE4 using fluorometric assays, with IC50 determination via dose-response curves .

- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in macrophage cell lines .

- Molecular docking : Compare binding modes with known active sites (e.g., PD-L1) using AutoDock Vina, focusing on methoxyethyl group interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.